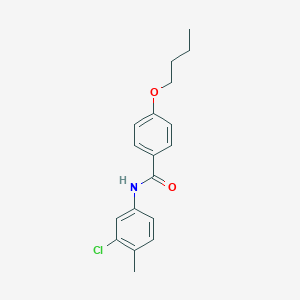![molecular formula C21H14ClIN2OS B343170 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B343170.png)
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole derivative, followed by its coupling with a substituted benzamide. The key steps include:
Formation of Benzothiazole Derivative: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole derivative is then coupled with 2-chloro-5-iodobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound shares the chloro and iodo substituents but differs in the presence of a fluorophenyl group instead of the benzothiazole moiety.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Another similar compound with chloro and iodo groups but a pyrimidine core instead of benzamide.
Uniqueness
The uniqueness of 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide lies in its combination of a benzothiazole moiety with a substituted benzamide core, providing distinct electronic and steric properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C21H14ClIN2OS |
|---|---|
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClIN2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-11-14(23)5-8-17(16)22/h2-11H,1H3,(H,24,26) |
Clave InChI |
AIETYYZHFZXJDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B343087.png)
![N-[3-[[(Z)-(3-benzyl-5-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]-2-chlorobenzamide](/img/structure/B343091.png)
![(6Z)-4-benzyl-2-bromo-6-[(4-morpholin-4-ylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343093.png)
![(6E)-4-benzyl-6-[(5-butan-2-yl-2-hydroxyanilino)methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343096.png)
![(6Z)-4-benzyl-6-[[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343097.png)
![(6Z)-4-benzyl-6-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343098.png)
![4-butoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B343099.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343100.png)

![5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B343103.png)
![2-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343105.png)
![4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B343106.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B343107.png)
![2-(2,3-dimethylphenoxy)-N-[(E)-[1-(naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]amino]acetamide](/img/structure/B343110.png)
